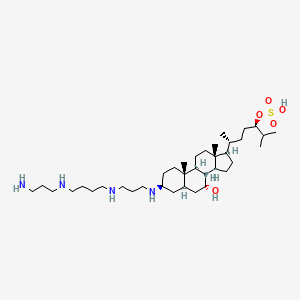
曲妥珠单抗
概述
描述
科学研究应用
托杜司奎明具有广泛的科学研究应用,包括:
作用机制
安全和危害
未来方向
Trodusquemine has shown promise in various areas of medical research. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models . It has also been shown to block fat in the arteries, which could potentially revolutionize regenerative medicine and dentistry, particularly in the setting of diminished wound healing responses .
生化分析
Biochemical Properties
Trodusquemine is a non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1 μmol/L . Inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . Trodusquemine also demonstrates affinity for the dopamine transporter (IC 50 0.4 μmol/L) and norepinephrine transporter (IC 50 0.7 μmol/L) .
Cellular Effects
Trodusquemine has been shown to have various effects on cells. It suppresses appetite, promotes weight loss, and rescues hyperglycemia in genetic mouse models of obesity and diabetes . Other effects of Trodusquemine include amelioration of the metabolic syndrome in mouse models of insulin resistance , correction of hepatic steatosis in ob/ob mice , and reversal of atherosclerosis in LDLR knock-out mice .
Molecular Mechanism
The molecular mechanism of Trodusquemine involves the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter and norepinephrine transporter .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as promoting weight loss and rescuing hyperglycemia in genetic mouse models of obesity and diabetes .
Dosage Effects in Animal Models
The effects of Trodusquemine vary with different dosages in animal models. For instance, it has been shown to suppress appetite, promote weight loss, and rescue hyperglycemia in genetic mouse models of obesity and diabetes
Metabolic Pathways
Trodusquemine is involved in the metabolic pathway related to the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose
Transport and Distribution
It is known that this compound demonstrates affinity for the dopamine transporter and norepinephrine transporter .
Subcellular Localization
It is known that this compound inhibits PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose .
准备方法
合成路线和反应条件
托杜司奎明是从胆固醇开始,通过一系列化学反应合成的。类固醇环由胆甾烷组成,在 C-7 位有一个羟基,在 C-24 位有一个硫酸酯基。 精胺在 C-3 位与类固醇部分结合 . 合成路线包括氨基和醇基的保护,随后进行烷基化、还原胺化和催化氢解 .
工业生产方法
托杜司奎明的工业生产方法没有详细记录。合成通常涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。该过程可能包括提取、纯化和结晶等步骤,以获得最终产品。
化学反应分析
反应类型
托杜司奎明会发生各种化学反应,包括:
氧化: 引入氧气或去除氢气。
还原: 添加氢气或去除氧气。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
在托杜司奎明的合成和反应中常用的试剂包括氯丁醇、1,3-二氨基丙烷和 3-酮胆固醇 . 反应条件通常涉及控制温度、pH 值和使用催化剂来促进所需的化学转化。
主要产物
托杜司奎明反应产生的主要产物包括具有改性官能团的各种衍生物和类似物。这些产物通常会被评估其生物活性及其潜在的治疗应用。
相似化合物的比较
类似化合物
鲨胺: 另一种氨基固醇,含有亚精胺部分而不是精胺.
克拉霉素: 阳离子类固醇抗生素的合成类似物.
克拉胺: 一种具有多胺片段的三萜类化合物.
独特性
托杜司奎明具有广谱活性及其多种治疗特性,因此具有独特性。 它抑制 PTP1B 和调节各种细胞过程的能力使其成为治疗多种疾病的有希望的候选药物 .
属性
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-FWJXURDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317590 | |
| Record name | Trodusquemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression. | |
| Record name | Trodusquemine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
186139-09-3 | |
| Record name | Trodusquemine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trodusquemine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trodusquemine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trodusquemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRODUSQUEMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Trodusquemine and how does it work?
A: Trodusquemine, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []
Q2: How does Trodusquemine's inhibition of PTP1B translate to its observed therapeutic effects?
A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]
Q3: What is the significance of Trodusquemine being an allosteric inhibitor of PTP1B?
A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]
Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with Trodusquemine?
A: Research suggests that Trodusquemine possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show Trodusquemine can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: Trodusquemine has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates Trodusquemine may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest Trodusquemine may stimulate the regeneration of heart and other tissues. []
Q5: What is known about the structure of Trodusquemine?
A: Trodusquemine is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []
Q6: How does the structure of Trodusquemine relate to its activity?
A: While detailed structure-activity relationship (SAR) studies for Trodusquemine are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]
Q7: How does Trodusquemine interact with cell membranes?
A: Trodusquemine has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]
Q8: How does the membrane interaction of Trodusquemine contribute to its neuroprotective effects?
A: Studies suggest that Trodusquemine can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]
Q9: What are the implications of Trodusquemine's ability to cross the blood-brain barrier?
A: Trodusquemine's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]
Q10: What is known about the pharmacokinetics of Trodusquemine?
A: Information on the absorption, distribution, metabolism, and excretion (ADME) of Trodusquemine is currently being investigated in preclinical and clinical studies. [, ]
Q11: Have any clinical trials been conducted with Trodusquemine?
A: Yes, Trodusquemine has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.
Q12: What is the current status of Trodusquemine as a potential therapeutic agent?
A: Trodusquemine is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


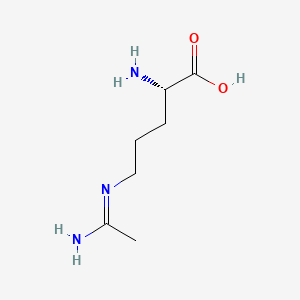
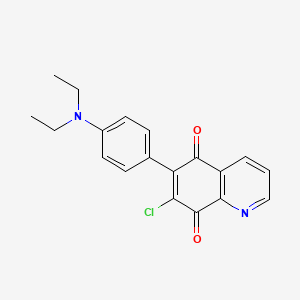
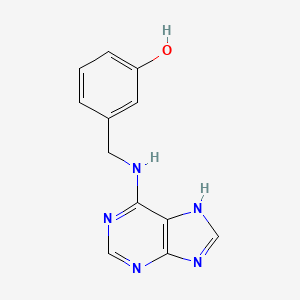
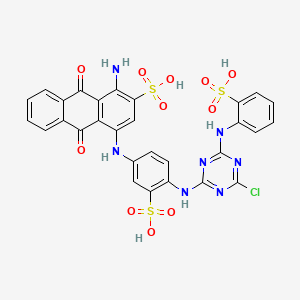

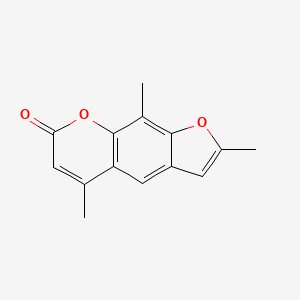
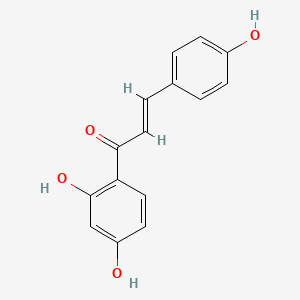

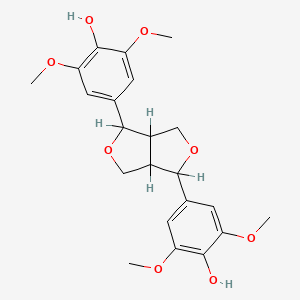
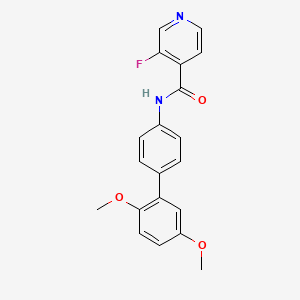

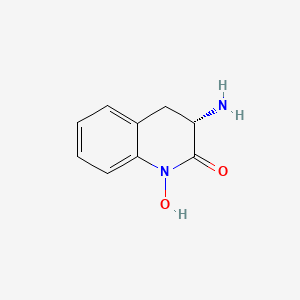
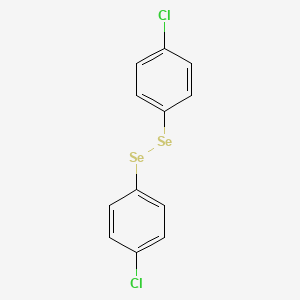
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
